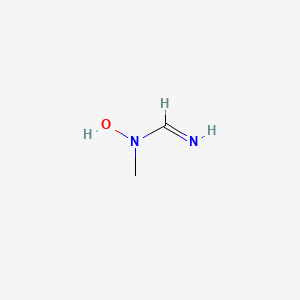
N-Hydroxy-N-methylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methylmethanimidamide is an organic compound with the molecular formula C2H6N2O. It is a derivative of amidoxime, characterized by the presence of both hydroxylamine and amidine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-methylmethanimidamide can be synthesized through a one-pot approach from secondary amides or intermediate amides. The process involves the Ph3P–I2-mediated dehydrative condensation, which allows for the formation of N-substituted amidoximes under mild conditions and short reaction times . This method is efficient and economical compared to traditional multistep procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The one-pot synthesis method mentioned above can be adapted for industrial production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-methylmethanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methylmethanimidamide involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. It also participates in redox reactions, influencing cellular oxidative states and signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxyphthalimide: Similar in structure, used in organic synthesis and as a reagent in various chemical reactions.
N-Hydroxysuccinimide: Commonly used in bioconjugation techniques and peptide synthesis.
Hydroxamic Acids: Compounds with similar functional groups, used in metal chelation and as enzyme inhibitors.
Uniqueness
N-Hydroxy-N-methylmethanimidamide is unique due to its combination of hydroxylamine and amidine functional groups, which confer distinct chemical reactivity and versatility. This uniqueness makes it valuable in the synthesis of complex molecules and bioactive compounds, setting it apart from other similar compounds.
Propiedades
Número CAS |
106696-97-3 |
|---|---|
Fórmula molecular |
C2H6N2O |
Peso molecular |
74.08 g/mol |
Nombre IUPAC |
N-hydroxy-N-methylmethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-4(5)2-3/h2-3,5H,1H3 |
Clave InChI |
KKYBALNLJYATDG-UHFFFAOYSA-N |
SMILES canónico |
CN(C=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


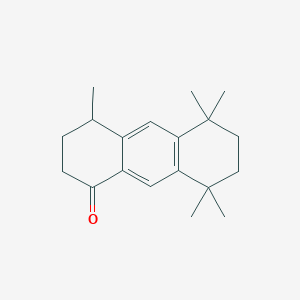
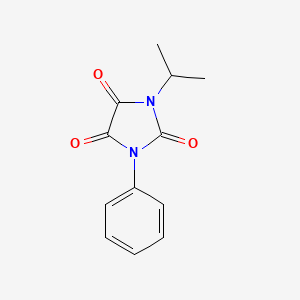
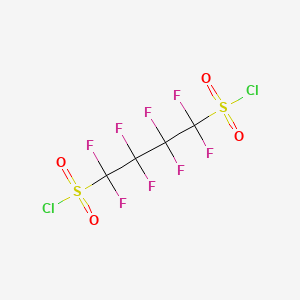
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
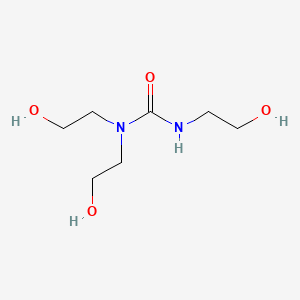
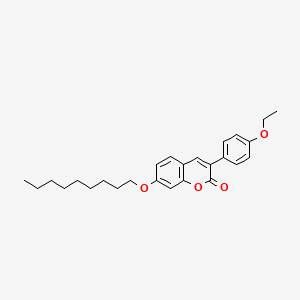
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
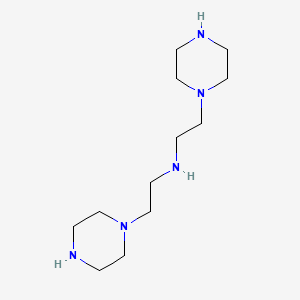
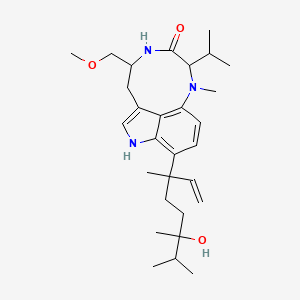
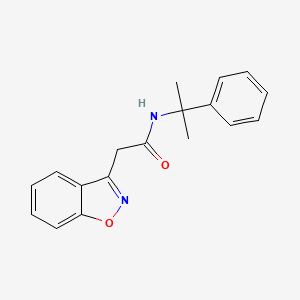

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

